molecular formula C11H11BrFNO3 B6629459 4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid

4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid

Cat. No.: B6629459
M. Wt: 304.11 g/mol
InChI Key: JSHOSZCUZBQKKW-UHFFFAOYSA-N
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Description

4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid is an organic compound that features a benzoyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid typically involves the reaction of 3-bromo-4-fluorobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the benzoyl and butanoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-[(3-bromo-4-fluorobenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO3/c12-8-6-7(3-4-9(8)13)11(17)14-5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOSZCUZBQKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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